Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride
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Description
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride is a useful research compound. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity . They are known to induce apoptosis in cancer cells, with caspase 3 being a significant therapeutic target .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that is regulated by caspases, a family of cysteine proteases . The activation of caspase 3, an effector caspase, leads to the irreversible execution of cell death .
Biochemical Pathways
It’s known that the activation of caspase 3, a key player in apoptosis, can lead to the cleavage of specific cellular proteins, resulting in cell death .
Result of Action
1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells , which could potentially lead to the reduction of tumor growth.
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKLDOSQAQNLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.